N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
CAS No.: 894056-87-2
Cat. No.: VC6482227
Molecular Formula: C20H14N6O5S
Molecular Weight: 450.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894056-87-2 |
|---|---|
| Molecular Formula | C20H14N6O5S |
| Molecular Weight | 450.43 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H14N6O5S/c27-19(21-13-4-6-16-17(9-13)31-11-30-16)10-32-20-23-22-18-7-5-15(24-25(18)20)12-2-1-3-14(8-12)26(28)29/h1-9H,10-11H2,(H,21,27) |
| Standard InChI Key | MWYVCYMJKFOLHE-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound belongs to the acetamide class, featuring a benzo[d] dioxol-5-ylmethyl group linked via a thioether bond to a triazolo[4,3-b]pyridazine core substituted with a 3-nitrophenyl moiety. Its molecular formula is C₂₁H₁₆N₆O₅S, with a molecular weight of 464.5 g/mol . The SMILES notation (O=C(CSc1nnc2ccc(-c3cccc([N+](=O)[O-])c3)nn12)NCc1ccc2c(c1)OCO2) highlights the following key features:
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A 1,3-benzodioxole ring (OCO2) contributing to lipophilicity.
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A triazolopyridazine heterocycle (nnc2ccc...nn12) with a sulfur atom at position 3.
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A 3-nitrophenyl group (-c3cccc(N+[O-])c3) introducing electron-withdrawing properties.
Functional Group Interactions
The thioacetamide bridge (-S-C(=O)-N-) enhances metabolic stability compared to oxygen analogs, while the nitro group (-NO₂) may facilitate hydrogen bonding with biological targets .
Synthesis and Manufacturing
Table 1: Representative Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amide Coupling | Triethylamine, dichloromethane, room temp | 80–89% | |
| Cyclocondensation | Reflux in isopropyl alcohol, 5 hours | 89% |
Physicochemical Properties
Solubility and Partitioning
Experimental data for the exact compound is limited, but predictions based on structural analogs indicate:
Thermal Stability
No direct melting or boiling point data is available, but the presence of aromatic and heterocyclic rings suggests high thermal stability .
Table 2: Key Physicochemical Parameters
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